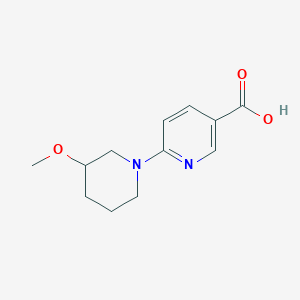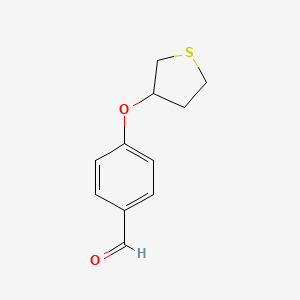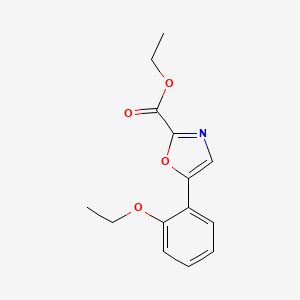
Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate, commonly known as EOPOC, is an organic compound with a wide range of uses in scientific research. It is a colorless solid with a melting point of 111-112 °C and a boiling point of 271-272 °C. EOPOC is a versatile compound that can be used in a variety of experiments, from synthesizing new materials to studying the biochemical and physiological effects of certain molecules.
Scientific Research Applications
Therapeutic Potential of Oxazole Derivatives
Oxazoles, which include structures similar to Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate, have been widely explored for their pharmacological activities. These heterocyclic compounds exhibit a broad range of therapeutic applications including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The diverse pharmacological profiles of oxazole derivatives, attributed to their flexible nature for various molecular targets such as enzymes and receptors, make them valuable scaffolds in the development of new therapeutic agents (Kaur et al., 2018).
Antioxidant Activity Analysis
Research on methods to determine antioxidant activity is relevant to understanding the potential health benefits of chemical compounds including oxazole derivatives. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays have been applied in the analysis of antioxidant capacity in various samples, which could be applicable for evaluating the antioxidant potential of this compound derivatives (Munteanu & Apetrei, 2021).
Electron Transport System Activity
Studies on electron transport system (ETS) activity in soil, sediment, and pure cultures also highlight the importance of oxazole compounds in biological research. Oxazoles' biochemical activity can be assessed through ETS activity measurements, providing insights into their role in microbial metabolism and environmental impact (Trevors, 1984).
Sustainable Chemistry and Material Science
Oxazole derivatives are explored for their role in sustainable chemistry, particularly in the conversion of plant biomass into valuable chemicals. This includes the synthesis of furan derivatives from biomass, showcasing the potential of oxazole-containing compounds in creating sustainable materials and fuels (Chernyshev et al., 2017).
properties
IUPAC Name |
ethyl 5-(2-ethoxyphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-17-11-8-6-5-7-10(11)12-9-15-13(19-12)14(16)18-4-2/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKAFBBFLCHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CN=C(O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



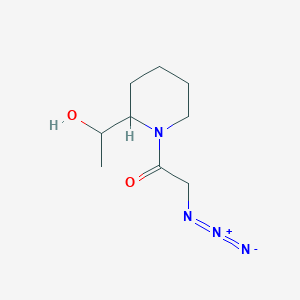



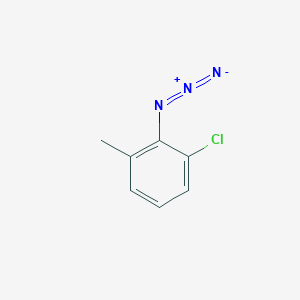

![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)
![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)

